N-(2-ethyl-6-methylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of imidazopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-ETHYL-6-METHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their diverse chemical reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain the imidazopyridine core and exhibit unique chemical properties.
Uniqueness
N-(2-ETHYL-6-METHYLPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is unique due to its specific substitution pattern on the phenyl and imidazopyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H18N4OS/c1-3-12-7-4-6-11(2)15(12)20-14(22)10-23-17-19-13-8-5-9-18-16(13)21-17/h4-9H,3,10H2,1-2H3,(H,20,22)(H,18,19,21) |
InChI Key |
PDQQKGWVFLARQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(N2)C=CC=N3)C |
Origin of Product |
United States |
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